molecular formula C12H14N2O6 B8449919 Methyl 2-methoxy-4-(N-methylacetamido)-5-nitrobenzoate

Methyl 2-methoxy-4-(N-methylacetamido)-5-nitrobenzoate

Cat. No. B8449919
M. Wt: 282.25 g/mol
InChI Key: GCIWSVWHDCSKEA-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

A mixture of methyl 4-acetamido-2-methoxy-5-nitrobenzoate (2.0 g; 7.5 mmol), methyl methanesulfonate (0.85 g; 7.7 mmol) and K2CO3 (2.0 g; 14.5 mmol) in DMF (20 mL) was stirred for 36 h at rt. The mixture was thereafter poured into brine and extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated to give the crude sub-title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([O:18][CH3:19])[CH:6]=1)(=[O:3])[CH3:2].[CH3:20]S(OC)(=O)=O.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.[Cl-].[Na+].O>[CH3:19][O:18][C:7]1[CH:6]=[C:5]([N:4]([CH3:20])[C:1](=[O:3])[CH3:2])[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])OC
Name
Quantity
0.85 g
Type
reactant
Smiles
CS(=O)(=O)OC
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 36 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)N(C(C)=O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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